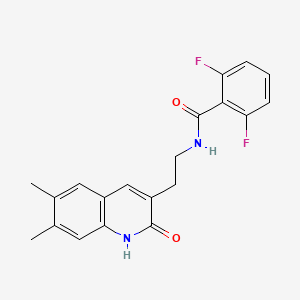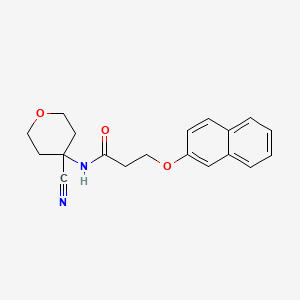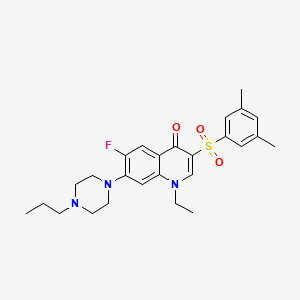![molecular formula C21H12Cl3NOS2 B2482561 (4-Chlorophenyl)(5-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl}-2-thienyl)methanone CAS No. 400075-84-5](/img/structure/B2482561.png)
(4-Chlorophenyl)(5-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl}-2-thienyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
- Novel compounds similar to the specified chemical structure have been synthesized and characterized using various spectroscopic methods, including UV, IR, 1H, and 13C NMR, as well as high-resolution mass spectrometry. These studies often involve density functional theory (DFT) calculations to optimize structural properties and interpret spectral data (Shahana & Yardily, 2020).
Molecular Structure Analysis
- Research on similar compounds has revealed insights into their molecular structures through DFT calculations, revealing equilibrium geometry, bonding features, and vibrational wave numbers. These studies also explore the structural changes due to the substitution of electron-withdrawing groups (Shahana & Yardily, 2020).
Chemical Reactions and Properties
- Chemical reactivity towards sulfur- and oxygen-containing nucleophiles has been observed, with the compound undergoing Michael-type nucleophilic addition under various conditions, showcasing its versatile reactivity (Pouzet et al., 1998).
Physical Properties Analysis
- The physical constants and spectral data characterize synthesized compounds, aiding in understanding their stability and reactivity. The analysis often involves computational methods to predict properties and reactivity patterns (Thirunarayanan, 2014).
Chemical Properties Analysis
- Detailed investigations into the chemical properties include studies on molecular docking and quantum chemical calculations to determine the compounds' potential biological activity and interaction mechanisms. Such research typically employs various computational techniques to explore the electronic structure, molecular electrostatic potential, and more (Jayasheela et al., 2018).
Applications De Recherche Scientifique
Exposure to Environmental Phenols and Reproductive Toxicity : Chlorophenols, similar in structure to the 4-chlorophenyl component, have been examined for their potential reproductive toxicity. A systematic review highlighted the endocrine-disrupting effects of benzophenone-3 (BP-3), a compound structurally related to chlorophenols. This review found that BP-3 exposure may alter the balance of estrogen and testosterone, potentially leading to reproductive toxicity in humans and animals (Ghazipura et al., 2017).
Environmental Presence and Effects of Chlorophenols : Chlorophenols, which are structurally related to the chlorophenyl component, have been assessed for their environmental impact, particularly in aquatic ecosystems. A comprehensive review discussed the moderate toxic effects of chlorophenols like 2-chlorophenol, 3-chlorophenol, and 4-chlorophenol to mammalian and aquatic life. The review also addressed the bioaccumulation and persistence of these compounds, noting that their presence in the environment is influenced by the availability of microflora capable of biodegrading them (Krijgsheld & Gen, 1986).
Thiazole Derivatives and Antimycotic Activity : Thiazole derivatives, structurally similar to the thiazol-2-yl component, have been studied for their potential antimycotic properties. Sertaconazole, a thiazole derivative, has shown excellent efficacy and safety in the treatment of Pityriasis versicolor, a fungal skin infection. This suggests that thiazole derivatives can be effective antimycotic agents (Nasarre et al., 1992).
Synthesis and Applications of Chlorophenyl-containing Compounds : The synthesis and applications of compounds containing the chlorophenyl moiety have been of interest due to their bioactive properties. For instance, developments in the synthesis of (S)-clopidogrel, which contains a chlorophenyl group, have been reviewed due to its significant role as an antithrombotic and antiplatelet drug (Saeed et al., 2017).
Propriétés
IUPAC Name |
(4-chlorophenyl)-[5-[[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl]thiophen-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Cl3NOS2/c22-14-4-1-12(2-5-14)21(26)19-8-6-15(28-19)10-20-25-18(11-27-20)13-3-7-16(23)17(24)9-13/h1-9,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYNFICWLJPCMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(S2)CC3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Cl3NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)(5-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl}-2-thienyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(3,4-Dimethoxyphenyl)ethyl][(4-cyclohexylphenyl)sulfonyl]amine](/img/structure/B2482479.png)
![2-[(Dimethylsulfamoylamino)methyl]-1-phenylpyrrolidine](/img/structure/B2482480.png)


![[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 4-chlorobenzoate](/img/structure/B2482488.png)

![Ethyl 3-(3-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)ureido)propanoate](/img/structure/B2482490.png)
![1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine](/img/structure/B2482493.png)
![3-Hydroxy-3-(thiophen-2-yl)-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2482495.png)
![10-(4-bromobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine](/img/structure/B2482496.png)

![Methyl 3-(4-methoxyanilino)-2-[(4-methoxybenzoyl)amino]acrylate](/img/structure/B2482500.png)
![1-(6-fluorobenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one](/img/structure/B2482501.png)